![molecular formula C39H71ClO4 B13400612 (6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5: is a labelled lipid compound with the molecular formula C39H66D5ClO4 and a molecular weight of 644.46 g/mol . This compound is used primarily in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labelling .
Vorbereitungsmethoden
The synthesis of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves multiple steps, including the esterification of linoleic acid and stearic acid with chloropropanediol. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale esterification processes with stringent quality control measures to ensure the purity and consistency of the compound .
Analyse Chemischer Reaktionen
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction can result in the removal of the chlorine atom, leading to the formation of simpler lipid structures.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 involves its incorporation into lipid membranes and metabolic pathways. The compound can interact with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways . These interactions can influence cellular processes such as membrane fluidity, signal transduction, and energy storage .
Vergleich Mit ähnlichen Verbindungen
rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 can be compared with other similar compounds, such as:
1-Linoleoyl-2-stearoyl-3-glycerol: A non-labelled lipid with similar structural features but lacking the deuterium and chlorine atoms.
1-Palmitoyl-2-oleoyl-3-linoleoyl-glycerol: Another lipid with different fatty acid chains, used in similar research applications.
The uniqueness of rac-1-Linoleoyl-2-stearoyl-3-chloropropanediol-d5 lies in its stable isotope labelling, which allows for precise tracking and analysis in various scientific studies .
Eigenschaften
Molekularformel |
C39H71ClO4 |
|---|---|
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(41)36(35-40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,36,43-44H,3-11,13,15-17,19,21-35H2,1-2H3/b14-12-,20-18-/i35D2,36D,43D,44D |
InChI-Schlüssel |
SLGDGGKDXPCRKW-MHKMVOBNSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C(C(=O)CCCCCCC/C=C\C/C=C\CCCCC)(O[2H])O[2H])Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C(CCl)C(C(=O)CCCCCCCC=CCC=CCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


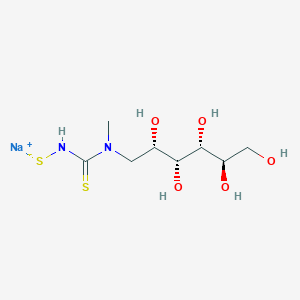
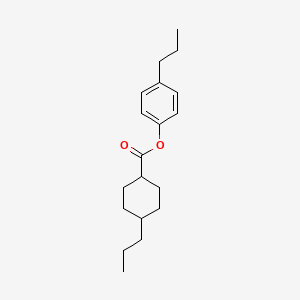

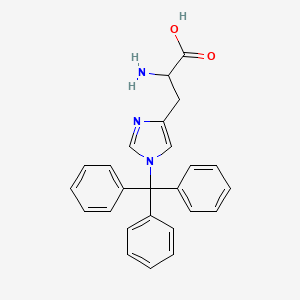
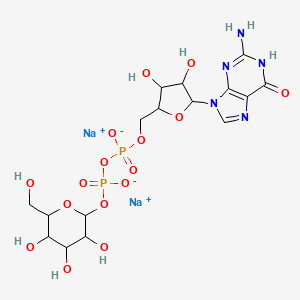
![sodium;(3R,5S)-7-[5-(4-fluorophenyl)-4-phenyl-3-(phenylcarbamoyl)-2-propan-2-yl-2,3-dihydropyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13400561.png)
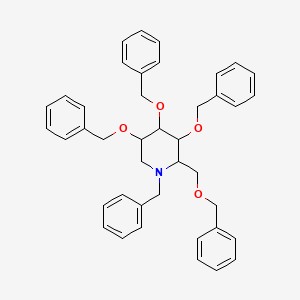
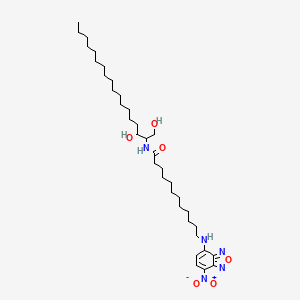
![N-(5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B13400592.png)
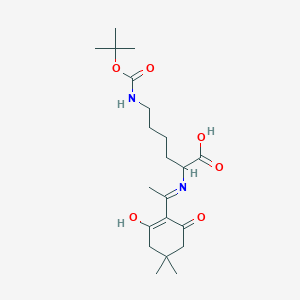

![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)
